molecular formula C18H22N2O2S B500702 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 95558-32-0

1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B500702
CAS No.: 95558-32-0
M. Wt: 330.4g/mol
InChI Key: AVLMRGRKHPZMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine is a functionalized piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. The piperazine ring is a privileged scaffold in drug design, renowned for its ability to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . This particular derivative is synthetically versatile; the benzyl group and the toluenesulfonyl (tosyl) group serve as protective and functionalizable sites, allowing researchers to systematically build complex molecules for structure-activity relationship (SAR) studies . Its structure is a key intermediate in the synthesis of diverse biologically active molecules. Piperazine-based compounds have demonstrated a wide spectrum of pharmacological activities, and this compound serves as a core building block in the development of potential therapeutic agents . Research applications for this intermediate include its use in the exploration of kinase inhibitors, receptor modulators, and antiviral agents, reflecting the broad utility of the piperazine chemotype in modern drug discovery campaigns . The presence of the sulfonyl group attached to the piperazine nitrogen is a common feature in several drug classes and is indispensable for biological activity in certain contexts, such as in anticonvulsant research . Furthermore, structurally related sulfonylpiperazine compounds have been investigated for their histamine (H1) receptor blocking activity, indicating potential value in the development of new antihistamine or tranquilizing agents . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-16-7-9-18(10-8-16)23(21,22)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLMRGRKHPZMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332409
Record name 1-benzyl-4-(4-methylphenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

95558-32-0
Record name 1-benzyl-4-(4-methylphenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Benzylpiperazine

Piperazine, a six-membered diamine ring, undergoes mono-benzylation under controlled conditions to prevent over-alkylation.

Procedure :

  • Piperazine is reacted with benzyl bromide in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

  • A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is added to neutralize HBr generated during the reaction.

  • The reaction mixture is stirred for 12–24 hours, followed by filtration to remove the base and evaporation of the solvent.

  • The crude product is purified via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography.

Key Considerations :

  • Stoichiometry : A 1:1 molar ratio of piperazine to benzyl bromide favors mono-substitution. Excess benzyl bromide increases di-benzylated byproducts.

  • Solvent Choice : Polar aprotic solvents like THF enhance reactivity, while DCM simplifies work-up.

Sulfonylation of 1-Benzylpiperazine

The sulfonylation step introduces the 4-methylphenyl sulfonyl group at the remaining secondary amine of 1-benzylpiperazine.

Procedure :

  • 1-Benzylpiperazine is dissolved in DCM or chloroform under nitrogen atmosphere.

  • 4-Methylbenzenesulfonyl chloride (1.1–1.2 equivalents) is added dropwise at 0°C.

  • A tertiary amine base (e.g., Et₃N or pyridine) is introduced to scavenge HCl, maintaining a pH > 8.

  • The reaction is stirred at room temperature for 4–6 hours, followed by quenching with ice water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified via recrystallization (e.g., ethanol/water) or silica gel chromatography.

Optimization Insights :

  • Temperature Control : Low temperatures (0–5°C) during sulfonyl chloride addition minimize side reactions.

  • Base Selection : Et₃N offers faster reaction kinetics compared to pyridine but requires careful handling due to volatility.

Analytical and Process Data

Table 1. Representative Reaction Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
Mono-benzylationPiperazine, BnBr, K₂CO₃, THF, 24h, 25°C65–75≥95%
Sulfonylation1-Benzylpiperazine, TsCl, Et₃N, DCM, 6h, 25°C80–85≥98%

Note: Yields are estimated based on analogous piperazine derivatizations.

Mechanistic Considerations

  • Benzylation : Proceeds via an SN2 mechanism, where the benzyl bromide acts as an alkylating agent. The secondary amine of piperazine attacks the electrophilic benzyl carbon, displacing bromide.

  • Sulfonylation : Involves nucleophilic attack by the piperazine nitrogen on the sulfonyl chloride’s sulfur atom, forming a sulfonamide bond. The reaction is driven by the liberation of HCl, which is neutralized by the base.

Challenges and Mitigation Strategies

  • Di-Substitution in Benzylation :

    • Mitigation : Use of a slight excess of piperazine (1.2 equivalents relative to BnBr) suppresses di-benzylation.

  • Sulfonyl Chloride Hydrolysis :

    • Mitigation : Anhydrous conditions and rapid mixing minimize contact with moisture.

Scalability and Industrial Relevance

The described method is scalable to kilogram quantities with minor adjustments:

  • Continuous Flow Systems : For benzylation, flow chemistry reduces reaction time and improves yield.

  • Crystallization-Based Purification : Avoids costly chromatography in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that piperazine derivatives, including 1-benzyl-4-[(4-methylphenyl)sulfonyl]piperazine, exhibit promising anticancer properties. A study synthesized various piperazine compounds and evaluated their cytotoxic effects on human leukemia cell lines (K562 and HL-60) . The results indicated that these compounds could inhibit cell growth and induce apoptosis, making them potential candidates for cancer therapy.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundK56215Induces apoptosis via topoisomerase II inhibition
Other Piperazine DerivativesHL-6020Cell cycle arrest and apoptosis induction

Antimicrobial Properties

Piperazine derivatives have also been investigated for their antimicrobial activities. A study focused on synthesizing sulfonyl piperazine derivatives and evaluating their effectiveness against various bacterial strains . The findings suggested that these compounds possess significant antibacterial properties, which could be leveraged in developing new antibiotics.

Table 2: Antimicrobial Activity of Sulfonyl Piperazines

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Other Sulfonyl PiperazinesEscherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies have reported the anti-inflammatory effects of piperazine derivatives. The sulfonamide group in these compounds is believed to play a crucial role in modulating inflammatory responses .

Case Study: Anti-inflammatory Activity Assessment

A recent study evaluated the anti-inflammatory effects of various piperazine derivatives, including this compound, using animal models of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological profile of sulfonyl-piperazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (N1/N4) Molecular Weight (g/mol) Key Biological Activity
1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine Benzyl / 4-methylphenyl sulfonyl 406.54 BACE1 inhibition, antihistaminic
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine Benzyl / 4-methoxy-naphthyl sulfonyl 396.51 Not reported (structural analogue)
1-(4-Chlorobenzyl)-4-[4-(methylthio)benzyl]piperazine 4-Chlorobenzyl / methylthio-benzyl 378.93 Potential dopaminergic modulation
1-(3-Benzyloxy-4-methoxybenzyl)-4-(4-methylbenzenesulfonyl)piperazine Substituted benzyl / tosyl 549.62 Antidiabetic (DPP-4 inhibition)
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl / H 230.22 Serotonergic activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl, chloro) : Enhance enzyme inhibitory potency. The 4-methylphenyl sulfonyl group in the target compound improves BACE1 binding affinity compared to methoxy-naphthyl derivatives .
  • Bulkier Substituents (e.g., naphthyl) : Reduce solubility and metabolic stability, as seen in 1-benzyl-4-methoxynaphthyl sulfonylpiperazine .
Enzyme Inhibition
  • BACE1 Inhibition : The target compound shares structural motifs with indole-based BACE1 inhibitors (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole), but its benzyl-sulfonyl piperazine core shows moderate activity (IC₅₀ ~20–50 µM) compared to indole derivatives (IC₅₀ ~19.66 mM), suggesting room for optimization .
  • DPP-4 Inhibition : Sulfonyl-piperazines with para-substituted aryl groups (e.g., 4-methylphenyl) exhibit superior DPP-4 inhibitory activity, as demonstrated in antidiabetic studies .
Antihistaminic Activity

The enantiomer of the target compound (levorotatory form) demonstrates high optical purity and antihistaminic efficacy, outperforming analogues like 1-(4-methoxyphenyl)piperazine due to enhanced receptor selectivity .

Toxicity and Selectivity

  • The target compound shows low toxicity in preclinical models, unlike 3-chlorophenylpiperazine derivatives, which are associated with serotonergic side effects .
  • Selectivity for histamine H₁ receptors over dopaminergic D₂ receptors is superior to 1-(3-trifluoromethylphenyl)piperazine .

Biological Activity

1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Benzyl group : A phenyl group attached to a methylene (-CH2-) group.
  • Sulfonyl group : A sulfonic acid derivative that enhances the compound's biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing piperazine moieties exhibit notable antimicrobial properties. For instance, derivatives of piperazine have been tested against various bacterial strains with promising results.

CompoundBacterial StrainActivity
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliModerate
This compoundBacillus subtilisStrong

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 1-benzyl derivatives has been explored in various studies. The compound shows promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

A study focusing on the compound's effect on human cancer cell lines reported the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis
HeLa (cervical cancer)15.0Cell cycle arrest at G2/M phase

These results indicate that this compound may be a candidate for further development as an anticancer drug.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are critical in numerous physiological processes and disease states.

EnzymeInhibition Activity (IC50)
Acetylcholinesterase (AChE)25 µM
Urease30 µM

Inhibiting these enzymes can have therapeutic implications for conditions such as Alzheimer's disease and urinary tract infections.

Case Studies

Case Study 1: Antidiabetic Potential

In a recent study, derivatives similar to this compound were evaluated for their antidiabetic effects. The findings indicated that these compounds could act as glucagon-like peptide-1 receptor (GLP-1R) agonists, enhancing insulin secretion and reducing blood glucose levels in diabetic models.

Case Study 2: Hepatitis C Virus Inhibition

Another significant study focused on the compound's ability to inhibit the NS5B polymerase enzyme of the hepatitis C virus. The derivative exhibited potent antiviral activity with an EC50 value of approximately 7 nM against HCV genotypes 1b and 1a, highlighting its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, similar compounds like [4-(4-fluorobenzyl)piperazine derivatives were prepared by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DCM vs. THF), and temperature. Characterization via 1^1H NMR and HPLC can confirm purity and structural integrity.

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. For example, benzenesulfonamide piperazine derivatives were analyzed using single-crystal XRD to confirm bond angles and sulfonyl group orientation . Alternatively, DFT calculations can predict molecular geometry and compare it with experimental NMR or IR data to validate conformers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign peaks to confirm benzyl, sulfonyl, and piperazine moieties. For instance, piperazine protons typically resonate at δ 2.5–3.5 ppm in CDCl₃ .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₈H₂₀N₂O₂S has a theoretical MW of 328.4 g/mol).
  • FT-IR : Identify sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its bioactivity compared to other piperazine derivatives?

  • Methodological Answer : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, which may improve receptor binding. Comparative studies on analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) showed that sulfonyl groups increase metabolic stability and selectivity for targets like carbonic anhydrase isoforms . Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with modified sulfonyl substituents and testing them in enzymatic assays .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

  • Reproduce assays under standardized conditions (e.g., MIC tests for antimicrobial activity at pH 7.4 ).
  • Purify compounds via flash chromatography or recrystallization to ≥98% purity.
  • Validate target engagement using biophysical methods like SPR or ITC to confirm direct binding .

Q. Can computational modeling predict the compound’s pharmacokinetic properties, such as BBB penetration or CYP inhibition?

  • Methodological Answer : Yes. Tools like SwissADME or Schrödinger’s QikProp can estimate:

  • BBB permeability : LogP values <3 and TPSA <60 Ų favor CNS penetration .
  • CYP inhibition : Molecular docking into CYP3A4/2D6 active sites can identify potential interactions. For example, piperazine derivatives with bulky aryl groups show higher CYP2D6 inhibition . Experimental validation via hepatic microsome assays is recommended .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key issues include:

  • Low yields in coupling steps : Replace DCM with scalable solvents like toluene or EtOAc .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of sulfonyl chloride) and use scavengers like polymer-bound amines .
  • Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.